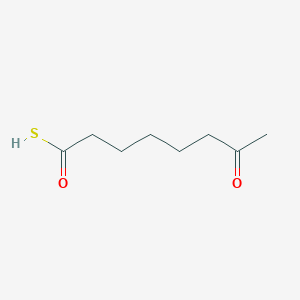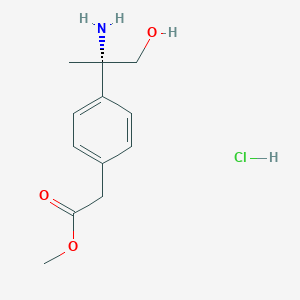
(S)-Methyl 2-(4-(2-amino-1-hydroxypropan-2-yl)phenyl)acetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Methyl 2-(4-(2-amino-1-hydroxypropan-2-yl)phenyl)acetate hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(4-(2-amino-1-hydroxypropan-2-yl)phenyl)acetate hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(2-amino-1-hydroxypropan-2-yl)phenylacetic acid.
Esterification: The carboxylic acid group of the starting material is esterified using methanol in the presence of a catalyst, such as sulfuric acid, to form the methyl ester.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-Methyl 2-(4-(2-amino-1-hydroxypropan-2-yl)phenyl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
(S)-Methyl 2-(4-(2-amino-1-hydroxypropan-2-yl)phenyl)acetate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (S)-Methyl 2-(4-(2-amino-1-hydroxypropan-2-yl)phenyl)acetate hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing cellular pathways and physiological responses. The stereochemistry of the compound is critical in determining its binding affinity and activity.
類似化合物との比較
Similar Compounds
2-Aminoethyl methacrylate hydrochloride: Similar in structure but differs in functional groups and applications.
4-Methoxyphenethylamine: Shares some structural features but has different biological activity.
Uniqueness
(S)-Methyl 2-(4-(2-amino-1-hydroxypropan-2-yl)phenyl)acetate hydrochloride is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in research and potential therapeutic applications.
特性
分子式 |
C12H18ClNO3 |
|---|---|
分子量 |
259.73 g/mol |
IUPAC名 |
methyl 2-[4-[(2S)-2-amino-1-hydroxypropan-2-yl]phenyl]acetate;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-12(13,8-14)10-5-3-9(4-6-10)7-11(15)16-2;/h3-6,14H,7-8,13H2,1-2H3;1H/t12-;/m1./s1 |
InChIキー |
HRCSGJYVXNUSSO-UTONKHPSSA-N |
異性体SMILES |
C[C@@](CO)(C1=CC=C(C=C1)CC(=O)OC)N.Cl |
正規SMILES |
CC(CO)(C1=CC=C(C=C1)CC(=O)OC)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


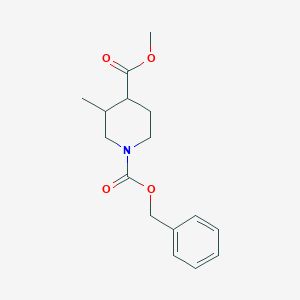



![2-Cyclopropyl-8-methylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13336274.png)

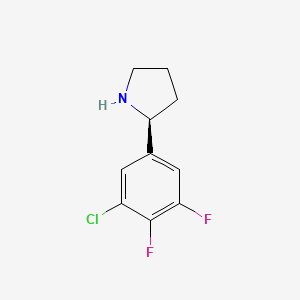
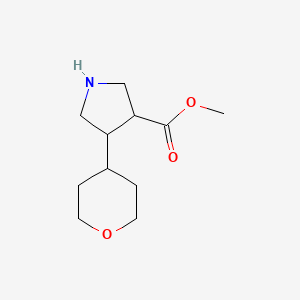
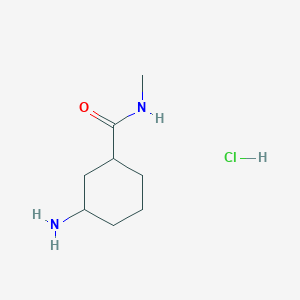


![2-(1-Methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13336302.png)
